3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a chemical compound classified under the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science. This compound features a chloromethyl group and a fluorinated phenyl ring, contributing to its unique chemical properties and potential reactivity.
3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole belongs to the class of heterocyclic compounds. Specifically, it is categorized as an oxadiazole due to the presence of two nitrogen atoms within the five-membered ring structure. Its classification also extends to being a halogenated organic compound due to the chloromethyl substituent.
The synthesis of 3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. A common synthetic route includes:
The optimization of reaction conditions is crucial for achieving high yields and purity in industrial settings. Continuous flow reactors may be used to enhance control over reaction parameters and scalability .
The molecular structure of 3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole can be represented as follows:
InChI=1S/C10H8ClFN2O/c1-6-2-3-7(4-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3SLNHRJAZRIKQNM-UHFFFAOYSA-NThis structure features a five-membered ring containing two nitrogen atoms and substituents that enhance its reactivity and potential applications .
The compound's structural data includes:
3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the nature of the nucleophile involved .
The mechanism of action for 3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole varies depending on its application:
The physical properties of 3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole include:
Chemical properties encompass:
Relevant data on solubility and stability should be consulted from reliable chemical databases .
3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole has various applications in scientific research:
This compound's unique structural features make it valuable in developing new materials and pharmaceuticals with targeted functionalities.
The 1,2,4-oxadiazole ring is typically constructed via cyclodehydration between amidoximes and carboxylic acid derivatives. For 3-(chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole, two primary approaches dominate:
Table 2: Comparison of Cyclocondensation Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Silicon-mediated cyclization | DMF, 80°C, 2h | 78–82% | High regioselectivity |
| Microwave-assisted | Solvent-free, 150°C, 15 min | 85–92% | Rapid, high atom economy |
| KF/Al₂O₃ catalysis | Solvent-free, 120°C, 30 min | 70–75% | Mild conditions, recyclable catalyst |
The chloromethyl group (–CH₂Cl) is highly reactive toward nucleophiles, enabling diverse structural derivatizations:
Regioselectivity during oxadiazole formation is controlled by electronic and steric effects:
Sustainable synthesis focuses on eliminating solvents, reducing energy, and enhancing atom economy:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: